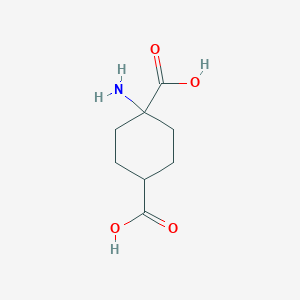

1-Aminocyclohexane-1,4-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminocyclohexane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-5(2-4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQXFBXJCBUSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326863 | |

| Record name | 1-aminocyclohexane-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215229-17-7 | |

| Record name | 1-Amino-1,4-cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215229-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-aminocyclohexane-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Aminocyclohexane 1,4 Dicarboxylic Acid and Its Derivatives

Stereoselective Synthesis of 1-Aminocyclohexane-1,4-dicarboxylic Acid Isomers

The spatial arrangement of the amino and carboxylic acid functional groups on the cyclohexane (B81311) ring dictates the molecule's properties and biological activity. Consequently, significant research has been directed towards methods that allow for precise control over its stereochemistry.

Diastereoselective and Enantioselective Approaches

The synthesis of this compound isomers primarily involves diastereoselective strategies aimed at controlling the relative orientation (cis or trans) of the substituents at the C1 and C4 positions. The trans-isomer is often the desired product in various applications, including as an intermediate for active pharmaceutical ingredients. googleapis.com

While specific enantioselective syntheses for this compound are not extensively detailed in the provided literature, general principles for creating chiral quaternary centers can be considered. For related cyclic amino acids, strategies such as the C-H insertion of an alkylidenecarbene have been used to construct the chiral quaternary carbon center stereoselectively. nih.gov This type of approach, starting from a chiral precursor, could theoretically be adapted to achieve enantiocontrol in the synthesis of this compound.

Control of Cis/Trans Stereoisomer Ratios

A key challenge in the synthesis of this compound and its precursors is managing the ratio of cis and trans diastereomers. Several methodologies have been developed to enhance the yield of the desired trans-isomer, often through the isomerization of the undesired cis-isomer.

One effective method involves the catalytic hydrogenation of p-aminobenzoic acid, which typically produces a mixture of cis and trans isomers. google.com Subsequent processing steps are then employed to enrich the trans form. An efficient process involves isomerizing the cis-isomer in a mixture to the trans-isomer, which can then be selectively crystallized. google.com This isomerization can be facilitated by reacting a derivative, such as a cis/trans mixture of a 4-amino-1-cyclohexanecarboxylic acid derivative, with a base in an aprotic solvent. google.com This process can achieve an isomerization rate to the trans form of 95% or higher. google.com

Another approach has found that conducting the initial hydrogenation of p-aminobenzoic acid under specific conditions can directly yield a high trans-to-cis ratio. google.com Using a Ruthenium on Carbon (Ru/C) catalyst in a basic aqueous solution at elevated temperature and pressure has been shown to produce the trans-isomer preferentially, with ratios exceeding 75%. google.com

The table below summarizes various conditions used to control the cis/trans ratio during the synthesis of 4-aminocyclohexane-1-carboxylic acid, a closely related precursor.

| Starting Material | Catalyst | Solvent/Base | Temperature (°C) | Pressure (bar) | Result (trans:cis ratio) | Reference |

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 4.6:1 | google.com |

| p-Aminobenzoic acid | 5% Ru/C | Water/Isopropanol | 100-115 | < 15 | Improved trans ratio | googleapis.com |

| cis-4-Amino-1-cyclohexanecarboxylic acid derivative | Base | Aprotic Solvent | 50-150 | N/A | Isomerization rate >98% | google.com |

Multi-Step Organic Synthesis Strategies

The construction of this compound is a multi-step process that requires careful planning for the formation of the core structure and the introduction of the required functional groups. youtube.comtrine.edu

Cyclohexane Ring Formation Techniques

A primary technique for forming the cyclohexane ring is the catalytic hydrogenation of an aromatic precursor. The synthesis of 4-aminocyclohexane-1-carboxylic acid, a direct precursor, is commonly achieved through the hydrogenation of p-aminobenzoic acid. google.com This reaction reduces the benzene (B151609) ring to a cyclohexane ring. google.com The choice of catalyst is crucial, with ruthenium being preferred over rhodium due to its cost-effectiveness and efficiency. google.com The reaction is typically performed in a solvent such as water or a mixture of water and an alcohol like isopropanol. googleapis.comgoogle.com

Key Reaction Parameters for Hydrogenation:

Catalyst: Ruthenium on Carbon (Ru/C) is highly effective. googleapis.comgoogle.com

Solvent: Aqueous solutions, often basic (e.g., with NaOH), or mixtures with alcohols are used. googleapis.comgoogle.com

Temperature: A range of 90°C to 120°C is preferred for optimal isomer ratios. googleapis.com

Pressure: Mild hydrogen pressures, typically not exceeding 15 bar, are employed, making the process suitable for industrial applications. googleapis.comgoogle.com

Introduction and Functionalization of Amino and Carboxylic Acid Groups

In the synthesis starting from p-aminobenzoic acid, the amino and carboxylic acid groups are present on the aromatic ring from the outset and are carried through the hydrogenation step. google.com Following the formation of the saturated ring, these functional groups can be further modified. A common strategy involves protecting the amino group to prevent side reactions in subsequent steps. youtube.com The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose, reacting the amino acid with Boc-anhydride. googleapis.com

The carboxylic acid group can also be functionalized, for instance, through esterification. In one documented process, the cis-isomer in a mixture is selectively esterified, allowing for the isolation of the pure, unreacted trans-product. google.com Such functionalization steps are integral to multi-step synthesis, enabling purification and further chemical transformations. youtube.com

Regioselective Functionalization of the Cyclohexane Ring

While the primary focus is often on the synthesis of the parent this compound, the regioselective functionalization of the cyclohexane ring itself to create more complex derivatives is an area of advanced synthetic interest. General methods for C-H functionalization, which are often catalyzed by transition metals like palladium, can be applied. nih.gov

In these strategies, existing functional groups on the molecule can act as "directing groups" to guide the reaction to a specific position on the ring. For example, carboxylic acids and their amide derivatives are known to direct the ortho-arylation of aromatic rings via C-H bond activation. nih.gov While specific examples for the cyclohexane ring of the target molecule are not detailed, these principles could be extended. Such a reaction might involve the palladium-catalyzed coupling of a C-H bond on the cyclohexane ring with a coupling partner like an aryl halide, enabling the introduction of new substituents at specific locations and expanding the chemical diversity of accessible derivatives. nih.govmdpi.com

Catalytic Hydrogenation of Aromatic Precursors for Cyclohexane Ring Formation

The formation of the cyclohexane ring via catalytic hydrogenation of an aromatic precursor is a foundational step in the synthesis of this compound. The direct conversion of p-aminobenzoic acid to 4-aminocyclohexane-1-carboxylic acid is a key transformation. googleapis.com This process relies on robust catalysts capable of reducing the aromatic ring under specific conditions while preserving the amino and carboxylic acid functionalities.

Transition metals are frequently employed as the active components in catalysts for the hydrogenation of aromatic amines. nih.gov Metals such as Ruthenium (Ru), Rhodium (Rh), Nickel (Ni), and Cobalt (Co) have been successfully used. nih.gov For the hydrogenation of p-aminobenzoic acid and related structures, ruthenium has proven particularly effective. googleapis.comgoogle.com The catalyst support material plays a crucial role, with carbon (C) and aluminum oxide (Al2O3) being common choices that influence catalyst activity and stability. googleapis.comgoogle.com

Research has demonstrated that the hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst can achieve high conversion and a favorable ratio of the desired trans-isomer. google.comgoogleapis.com The reaction is typically performed in a basic aqueous solution, such as 10% sodium hydroxide (B78521) (NaOH), at elevated temperature and hydrogen pressure. google.comgoogleapis.com For instance, reacting p-aminobenzoic acid with a 5% Ru/C catalyst at 100°C under 15 bar of hydrogen pressure leads to complete conversion, yielding a mixture of cis and trans isomers of 4-aminocyclohexane-1-carboxylic acid. google.com The stereochemical outcome can be influenced by the reaction conditions, with studies reporting the achievement of a trans product ratio greater than 75%. google.comgoogleapis.com While ruthenium is common, other catalysts like rhodium complexes are known for their efficiency in cis-selective hydrogenation of aromatic rings, offering alternative stereochemical control. tcichemicals.com

| Catalyst | Support | Temperature | H₂ Pressure | Reaction Time | Resulting cis:trans Ratio |

|---|---|---|---|---|---|

| 5% Ru | Carbon (C) | 100°C | 15 bar | 20 h | 1:4.6 |

| 5% Ru | Aluminum Oxide (Al₂O₃) | 100°C | 15 bar | 28 h | 1:4.2 |

One-Pot Synthetic Procedures for Enhanced Efficiency

A notable one-pot process begins with the catalytic hydrogenation of a 4-aminobenzoic acid derivative to produce the corresponding mixture of cis- and trans-4-aminocyclohexanecarboxylic acids. google.comgoogle.com Following the complete conversion of the starting material, the process moves directly to the next step within the same reaction vessel. google.com This subsequent step often involves the application of protecting group chemistry. googleapis.comgoogle.com

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Catalytic hydrogenation of p-aminobenzoic acid (e.g., 5% Ru/C, 100°C, 15 bar H₂). | Formation of cis/trans-4-aminocyclohexane-1-carboxylic acid mixture. |

| 2 | Addition of Boc-anhydride to the unpurified reaction mixture. | In-situ protection of the amino group on both isomers. |

| 3 | Selective esterification of the cis-isomer. | Facilitates the isolation of the pure trans-isomer. |

Application of Protecting Group Chemistry in this compound Synthesis (e.g., Boc Protection)

Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex molecules like this compound and its derivatives. organic-chemistry.orgresearchgate.net The primary function of a protecting group is to temporarily mask a reactive functional group, such as an amine, to prevent it from participating in unwanted side reactions during subsequent synthetic transformations. organic-chemistry.org The amine group is nucleophilic and basic, making it susceptible to reaction with a wide range of reagents. researchgate.net

In the synthesis of 4-aminocyclohexanecarboxylic acid derivatives, the tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the amine functionality. googleapis.comgoogle.commasterorganicchemistry.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride), often in the presence of a base. organic-chemistry.org This converts the nucleophilic amine into a non-nucleophilic carbamate, which is stable under a variety of reaction conditions, particularly those involving bases and most nucleophiles. organic-chemistry.orgorganic-chemistry.org

The stability of the Boc group allows for selective chemical modifications at other positions of the molecule, such as the carboxylic acid group. organic-chemistry.org For example, after the hydrogenation of p-aminobenzoic acid, the resulting amino acid mixture is treated with Boc-anhydride. googleapis.com This protection allows for subsequent reactions, like the selective esterification of the cis-isomer's carboxylic acid, without interference from the amine. googleapis.com The Boc group can be reliably removed under acidic conditions, typically using trifluoroacetic acid (TFA), which regenerates the free amine. masterorganicchemistry.com This strategy of using a stable but readily cleavable protecting group is fundamental to achieving high yields and purity in the final product. organic-chemistry.orguchicago.edu

| Protecting Group | Abbreviation | Key Feature / Removal Condition |

|---|---|---|

| tert-Butyloxycarbonyl | Boc | Stable to base; removed with strong acid (e.g., TFA). |

| Carboxybenzyl | Cbz or Z | Removed by catalytic hydrogenation (e.g., H₂, Pd-C). |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile; removed with an amine base (e.g., piperidine). |

Synthesis of Key Intermediates and Advanced Building Blocks

The successful synthesis of complex target molecules hinges on the efficient preparation of key intermediates and advanced building blocks. In the context of this compound, a primary aromatic precursor is p-aminobenzoic acid, which serves as the starting point for the crucial ring hydrogenation step. google.comgoogleapis.com The direct product of this hydrogenation, a cis/trans mixture of 4-aminocyclohexane-1-carboxylic acid, is itself a vital intermediate. google.com This intermediate is often not used directly but is further modified, for instance, through Boc-protection, to become a more versatile building block for the synthesis of pharmaceutically active compounds like Janus kinase inhibitors. google.com

The development of synthetic routes often involves the creation of more advanced building blocks designed to introduce specific stereochemistry or functionality. For example, the synthesis of a key chiral cyclohexane cis-diamine intermediate for the drug Edoxaban starts from a bicyclic lactone, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. acs.org This route involves the formation of intermediates such as trans-3-azido-4-hydroxy cyclohexane, which showcases a strategy of installing functional groups with precise spatial orientation early in the synthesis. acs.org

Other synthetic strategies may involve different types of intermediates altogether. The compound 1,4-cyclohexanedicarboxaldehyde, which can be synthesized from 1,4-cyclohexanedimethanol, represents another potential building block. nih.gov Such dialdehydes could, in principle, be converted into the desired amino dicarboxylic acid structure through methods like double Strecker synthesis or reductive amination followed by oxidation. The synthesis and utilization of these varied and often complex intermediates are critical for accessing the specific isomers and derivatives of this compound required for advanced applications.

Conformational Analysis and Structure Activity Relationship Studies

Theoretical and Experimental Conformational Characterization of 1-Aminocyclohexane-1,4-dicarboxylic Acid

The three-dimensional structure of this compound is primarily defined by the conformation of its six-membered ring and the orientation of the amino and carboxyl groups.

The cyclohexane (B81311) ring is not a flat hexagon; to avoid strain, it puckers into several conformations, the most stable of which is the chair conformation. libretexts.org In this arrangement, the carbon-carbon bond angles are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org Furthermore, all the hydrogen atoms on adjacent carbons are staggered, which eliminates torsional strain. libretexts.org

Crystal structure analyses of compounds containing a 1,4-disubstituted cyclohexane ring, such as cis-cyclohexane-1,4-dicarboxylic acid, confirm that the ring system predominantly adopts a chair conformation. nih.govresearchgate.net Similarly, crystallographic studies of 1-aminocyclohexane-1-carboxylic acid (H-Acc⁶-OH) and its various derivatives consistently show that the cyclohexane rings adopt an almost perfect chair conformation. rsc.org The alternative boat conformation is significantly less stable due to unfavorable steric interactions between the "flagpole" hydrogens and the eclipsing of bonds, which increases torsional strain. libretexts.orglibretexts.org

When incorporated into a peptide chain, the conformational freedom of an amino acid residue is described by the torsion angles phi (φ) and psi (ψ) of its backbone. For 1-aminocyclohexane-1-carboxylic acid (Ac₆c), these angles are significantly constrained by the cyclic side chain. Experimental and theoretical studies show that the values for φ and ψ in Ac₆c residues correspond to folded conformations, particularly those found in helical structures and β-turns. rsc.orgnih.gov

Quantum chemical calculations on an Ac₆c dipeptide model (Ac-Ac₆c-NHMe) have identified several stable conformations. The global minimum energy conformation corresponds to a helical structure, while other low-energy minima are associated with polyproline II (Pᵢᵢ) and C₅ (a five-membered intramolecularly hydrogen-bonded ring) backbone arrangements. nih.gov The relative stability of these conformations is influenced by the chair form of the cyclohexane ring. nih.gov For instance, the chair conformation with the amide group in an equatorial position is more stable than the structure where it is in an axial position. nih.gov

Table 1: Relative Gibbs Free Energies (ΔG) for Conformational Minima of Ac-Ac₆c-NHMe

| Minimum | Backbone Conformation | Cyclohexane Ring Arrangement | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| I | Helical | S₁ (equatorial) | 0.0 |

| II | Helical | S₂ (axial) | 3.2 |

| III | Helical | B (boat) | 7.0 |

| IV | Pᵢᵢ | S₁ (equatorial) | 0.4 |

| V | C₅ | S₂ (axial) | 3.4 |

| VI | Pᵢᵢ | S₂ (axial) | 3.4 |

| VII | Pᵢᵢ | B (boat) | 6.8 |

| VIII | Pᵢᵢ | S₁ (equatorial) | 3.8 |

| IX | C₅ | S₂ (axial) | 6.2 |

| X | C₅ | S₂ (axial) | 7.5 |

| XI | Pᵢᵢ | B (boat) | 6.8 |

Data sourced from a study on the application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. nih.gov

This table illustrates the energetic preference for helical and Pᵢᵢ conformations, highlighting the structural propensities of the Ac₆c residue.

Stereochemical Influences on Molecular Interactions and Biological Activity

Stereochemistry, the specific three-dimensional arrangement of atoms, plays a pivotal role in molecular recognition and biological function. For a molecule like this compound, the orientation of its functional groups determines its binding affinity and specificity.

The stereospecificity of enzyme-substrate interactions is a fundamental principle in biochemistry. Enzymes can readily distinguish between different stereoisomers (enantiomers and diastereomers) of a substrate molecule. While direct receptor binding studies for the specific enantiomers of this compound are not detailed in the available literature, the principle can be illustrated with analogous cyclic amino acids.

A study on the four stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid (AEC), an analog of 1-aminocyclopropanecarboxylic acid (ACC), demonstrated that plant tissues stereospecifically convert only one isomer, (1R,2S)-AEC, into 1-butene. nih.gov This indicates that the enzyme responsible for the reaction has a binding site that is precisely shaped to fit only that specific stereoisomer. nih.gov This high degree of selectivity is common in biological systems and suggests that different enantiomers of this compound would likely exhibit distinct biological activities due to differential binding at a target receptor. Further supporting this, studies on 4-substituted cyclohexane-1-amines show that transaminase enzymes can selectively process one diastereomer over another, highlighting the ability of biological systems to differentiate cis-trans isomerism in cyclohexane rings. nih.gov

The position of substituents on the cyclohexane ring—whether they are in an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) orientation—has a significant impact on the molecule's stability and conformation. In a series of crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, a strong preference was observed for the amino group to occupy the axial position in six out of seven analyzed structures. rsc.org The only exception was the free amino acid, where the carbonyl group was found in the axial position. rsc.org

This preference is a result of complex steric and electronic interactions within the molecule. Theoretical calculations have shown that for a model Ac₆c dipeptide, the chair conformation with a substituent in the equatorial position is energetically favored over the axial position by about 3.0 kcal/mol. nih.gov The observed prevalence of the axial amino group in crystals suggests that packing forces and intermolecular interactions in the solid state can overcome the intrinsic energetic preference for the equatorial position seen in isolated molecules. rsc.org This demonstrates that the conformational flexibility is influenced by both intramolecular forces and the molecule's environment.

Conformational Restriction and its Implications for Peptide Design

The rigid structure of cyclic amino acids like 1-aminocyclohexane-1-carboxylic acid (Ac₆c) makes them valuable tools in peptide and protein engineering. By incorporating these conformationally restricted residues into a peptide sequence, chemists can induce and stabilize specific secondary structures, such as β-turns and helices. nih.gov

The inherent tendency of the Ac₆c residue to adopt folded conformations makes it an excellent candidate for stabilizing the turn regions of proteins. nih.gov For example, when a flexible glycine (B1666218) residue in the loop of a β-helix motif was replaced with Ac₆c, the stability of the loop's architecture was significantly enhanced, and its mobility was reduced. nih.gov This stabilizing effect is attributed to the low structural strain of the cyclohexane ring combined with the residue's intrinsic preference for turn-like structures. nih.gov

The degree of conformational restriction is related to the size of the cycloalkane ring. The conformational flexibility of both the backbone and the side chain in 1-aminocycloalkane-1-carboxylic acids increases with the size of the ring. nih.gov While smaller rings like cyclopropane (B1198618) introduce significant rigidity, the larger cyclohexane ring in Ac₆c provides a balance of constraint and adaptability, allowing it to conform to and stabilize existing secondary structures. nih.gov Studies on peptides containing even larger rings, such as 1-aminocyclododecane-1-carboxylic acid (Ac₁₂c), have shown that these residues also strongly promote the formation of β-bends and 3₁₀-helices, confirming the general utility of conformationally constrained cyclic amino acids in directing peptide folding. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | - |

| 1-aminocyclohexane-1-carboxylic acid | Ac₆c, H-Acc⁶-OH |

| cis-Cyclohexane-1,4-dicarboxylic acid | - |

| N-acetyl-N'-methylamide-1-aminocyclohexane-1-carboxylic acid | Ac-Ac₆c-NHMe |

| 1-aminocyclopropanecarboxylic acid | ACC |

| 1-amino-2-ethylcyclopropanecarboxylic acid | AEC |

| 1-aminocyclododecane-1-carboxylic acid | Ac₁₂c |

| Glycine | Gly |

Pharmacological Relevance and Biological Activity Investigations

Modulation of Neurotransmitter Systems and Transporters by Aminocyclohexane Dicarboxylic Acids

The structural characteristics of aminocyclohexane dicarboxylic acids position them as candidates for interaction with transporters and receptors that recognize amino acid-based neurotransmitters. Investigations have explored their influence on systems regulating the transport of both excitatory and inhibitory neurotransmitters.

Interaction with Amino Acid Transporters (e.g., L-type Neutral Amino Acid Transporter)

Influence on Glutamate (B1630785) Uptake and Excitatory Amino Acid Neurotransmission

While direct studies on 1-Aminocyclohexane-1,4-dicarboxylic acid's effect on glutamate uptake are limited, research on related dicarboxylic amino acids provides some context. For instance, mice lacking the glutamate transporter EAAC-1 exhibit dicarboxylic aminoaciduria, a condition related to the transport of glutamate and aspartate. nih.gov Furthermore, the related compound, 1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), is known to act as a metabotropic glutamate receptor agonist. nih.gov However, specific data on how this compound influences glutamate transporters and excitatory amino acid neurotransmission is not yet established.

Effects on GABA Transport Systems

Research has identified certain aminocyclohexane derivatives as modulators of the GABA transport system. Specifically, cis-1,3-aminocyclohexane carboxylic acid has been shown to be a selective inhibitor of the neuronal GABA transporter, GAT-1. nih.govsigmaaldrich.com GAT-1 is a key protein responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. sigmaaldrich.com The inhibitory action of cis-1,3-aminocyclohexane carboxylic acid on GAT-1 suggests that the aminocyclohexane scaffold can interact with GABAergic transport mechanisms. However, direct studies on the effect of this compound on GABA transporters are not currently available.

Table 1: Effect of an Aminocyclohexane Dicarboxylic Acid Analog on GABA Transporter

| Compound | Transporter | Effect |

|---|---|---|

| cis-1,3-Aminocyclohexane carboxylic acid | GAT-1 | Inhibition of neuronal GABA uptake nih.govsigmaaldrich.com |

Enzyme Interaction and Inhibition Studies

The potential for aminocyclohexane dicarboxylic acids to interact with enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis, is another area of pharmacological interest.

Inhibition of Enzymes Involved in Amino Acid Metabolism

There is a lack of specific studies investigating the inhibitory effects of this compound on enzymes involved in general amino acid metabolism. While the structure of the compound suggests potential interactions with enzymes that bind dicarboxylic acids, dedicated research to confirm and characterize such inhibition is not present in the available scientific literature.

Modulation of Neurotransmitter Synthesis Enzymes

While direct evidence for this compound is wanting, a related compound has been shown to modulate an enzyme critical to the glutamate-glutamine cycle. The metabotropic glutamate receptor agonist, 1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), has been found to induce the activity of glutamine synthetase in cultured astrocytes. nih.gov This enzyme is vital for converting glutamate into glutamine, a key step in the recycling of this excitatory neurotransmitter. nih.gov An increase in glutamine synthetase activity was observed after exposure to trans-ACPD, suggesting a regulatory role for this class of compounds on neurotransmitter metabolism. nih.gov

Table 2: Effect of a Related Dicarboxylic Acid on a Neurotransmitter Metabolism Enzyme

| Compound | Enzyme | Cell Type | Effect |

|---|---|---|---|

| 1-Aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) | Glutamine Synthetase | Cultured Astrocytes | Increased activity to 149 +/- 11% of control nih.gov |

Receptor Pharmacology and Ligand Design

The design of selective and potent ligands for various receptors is a cornerstone of drug development. Constrained amino acids, including this compound and its derivatives, are instrumental in this process, offering a strategy to fine-tune the interaction of a molecule with its biological target.

While direct pharmacological data on this compound is limited, extensive research into structurally related constrained analogues demonstrates their activity at key receptors. Analogues of L-glutamate that are conformationally restricted have been critical in understanding the function of metabotropic glutamate receptors (mGluRs). nih.gov For instance, potent and selective agonists for group II mGluRs (mGluR2 and mGluR3), such as LY354740 and LY379268, incorporate a rigid bicyclo[3.1.0]hexane skeleton, which is a structural relative of the aminocyclohexane core. nih.govnih.gov These compounds show high specificity for group II receptors with no significant activity at other mGluR groups or ionotropic glutamate receptors at concentrations up to 100 μM. nih.gov

In a different receptor system, the incorporation of the closely related 1-aminocyclohexane-1-carboxylic acid (Ac6c) into deltorphin (B1670231) C, a natural peptide that targets delta opioid receptors, produced analogues with unique activities at both delta (δ) and mu (μ) opioid receptors. nih.gov Depending on the position of the substitution, the resulting peptide analogues displayed altered affinities and selectivities, demonstrating that this constrained residue can modulate agonistic activity at multiple receptor types. nih.gov The design of such analogues is a robust strategy for developing new therapeutic candidates and biological tools. nih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing ligand selectivity for a specific receptor subtype. The rigid framework of 1-aminocyclohexane derivatives provides an excellent tool for probing these relationships.

A clear example of SAR is seen in the study of deltorphin C analogues where 1-aminocyclohexane-1-carboxylic acid (Ac6c) was substituted at different positions within the peptide. nih.gov

Substitution at Position 2: When Ac6c replaced the original phenylalanine at position 2, the resulting peptide showed a 20-fold decrease in affinity for the delta-opioid receptor, but its selectivity for the delta receptor over the mu receptor was enhanced by about 70%. nih.gov

Substitution at Position 4: In stark contrast, replacing the aspartic acid at position 4 with Ac6c produced a nonselective analogue. This new peptide gained very high affinity for the mu-opioid receptor while maintaining high affinity for the delta-opioid receptor, effectively eliminating the original peptide's delta selectivity. nih.gov

These findings underscore how the placement of a single constrained amino acid can dramatically alter the pharmacological profile of a peptide, shifting its selectivity between different receptor subtypes. nih.gov This principle is widely applied in drug design to fine-tune the interactions between a ligand and its target protein or receptor. researchgate.netrsc.org

Interactive Table: SAR of Ac6c-Substituted Deltorphin C Analogues This table summarizes the binding affinities (Ki) and selectivity of deltorphin analogues where 1-aminocyclohexane-1-carboxylic acid (Ac6c) was substituted at various positions. Lower Ki values indicate higher binding affinity.

| Analogue | Substitution Position | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | Selectivity (μ Ki / δ Ki) |

| Deltorphin C (Parent) | - | 0.15 | 110 | 733 |

| [Ac6c²]Deltorphin C | 2 (replaces Phe³) | 3.3 | 412 | 1250 |

| [Ac6c⁴]Deltorphin C | 4 (replaces Asp⁴) | 0.054 | 2.5 | 46 |

Therapeutic Applications in Peptide-Based Drug Discovery

Peptides are promising therapeutics due to their high efficacy and selectivity, but their use is often limited by poor stability and absorption. jenabioscience.com Incorporating constrained amino acids like this compound is a key strategy to overcome these limitations. nih.gov

The principles of peptide design allow for the systematic development of both receptor agonists and antagonists. nih.gov While an agonist must bind to and activate a receptor, an antagonist needs only to bind with sufficient affinity to block the natural ligand. researchgate.net The use of constrained amino acids is central to this design process. By incorporating a residue like 1-aminocyclohexane-1-carboxylic acid, chemists can lock a peptide into a specific three-dimensional shape that is optimized for either agonistic or antagonistic activity. nih.gov The deltorphin analogues are a case in point, where substitutions with Ac6c modulated the peptide's activity at opioid receptors, creating new ligands with different functional profiles compared to the parent agonist. nih.gov

Peptidomimetics are compounds designed to mimic the essential features of a natural peptide but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov A primary strategy in creating peptidomimetics is the incorporation of modified building blocks, including conformationally restricted amino acids. jenabioscience.comnih.gov These non-natural residues introduce structural constraints that protect the molecule from enzymatic breakdown and can improve its absorption and distribution profile. nih.gov The use of cyclic amino acids like 1-aminocyclohexane-1-carboxylic acid and its derivatives is a powerful approach in this field, as it helps to define the peptide's backbone and present the key pharmacophore elements to the receptor in an optimal arrangement. nih.gov This engineering ultimately leads to peptidomimetics with superior potential as therapeutic drugs. nih.gov

Antimicrobial and Antiviral Properties of this compound Derivatives

The threat of microbial resistance to existing drugs has necessitated the search for new antimicrobial agents. Derivatives of cyclic amino acids are among the many classes of compounds being investigated for this purpose.

Research into the direct antibacterial and antifungal properties of this compound itself is limited in publicly available literature. However, studies on structurally related cyclohexene (B86901) carboxylic acid derivatives provide valuable insights into the potential of this chemical class.

In one such study, a series of new amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety were synthesized and evaluated for their antimicrobial activity. mdpi.com The investigation measured the minimum inhibitory concentration (MIC) required to prevent the growth of various bacterial and fungal strains. The results indicated that these compounds possess weak to moderate activity. mdpi.com

Notably, certain derivatives displayed selective efficacy. For instance, compounds 2a and 2c from the study were most effective against Mycobacterium smegmatis, inhibiting its growth at a concentration of 64 µg/mL. mdpi.com Derivative 2c also showed activity against Staphylococcus aureus at the same concentration. mdpi.com Furthermore, derivatives 2b and 2f exhibited moderate activity against Yersinia enterocolitica, with MIC values of 64 µg/mL and 128 µg/mL, respectively. mdpi.com In terms of antifungal properties, compound 2f demonstrated weak activity against Candida albicans, with an MIC of 256 µg/mL. mdpi.com The remaining synthesized compounds in this series did not show significant antimicrobial effects. mdpi.com

These findings suggest that the cyclohexyl core, when appropriately functionalized, can serve as a scaffold for the development of new antimicrobial agents. The specific substituents on the amidrazone portion of the molecules were found to play a crucial role in their biological activity. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives mdpi.com

| Compound | S. aureus (µg/mL) | M. smegmatis (µg/mL) | E. coli (µg/mL) | Y. enterocolitica (µg/mL) | K. pneumoniae (µg/mL) | C. albicans (µg/mL) |

| 2a | 256 | 64 | >512 | >512 | >512 | >512 |

| 2b | >512 | >512 | 256 | 64 | 256 | >512 |

| 2c | 64 | 64 | >512 | >512 | >512 | >512 |

| 2d | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 |

| 2e | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 |

| 2f | >512 | >512 | >512 | 128 | >512 | 256 |

While studies on pyrazine-2-carboxylic acid derivatives have explored their potential to target viroporins, which are ion-conducting pores created by viruses, similar investigations for this compound derivatives have not been reported. sciforum.net Therefore, the specific antiviral mechanisms for this class of compounds remain an open area for future research.

Anticancer and Antitumor Research

The development of novel agents to combat cancer is a primary focus of pharmaceutical research. The unique structural features of cyclohexane (B81311) derivatives make them interesting candidates for the design of new antiproliferative and antitumor drugs.

The design of new antiproliferative agents often involves modifying existing chemical scaffolds to enhance their efficacy and selectivity against cancer cells. While direct studies on this compound are scarce, research on related structures provides a foundation for potential future work.

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the same compounds evaluated for antimicrobial activity, have also been assessed for their antiproliferative properties. mdpi.com In these studies, all the tested derivatives demonstrated some level of antiproliferative activity against mitogen-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.com Notably, at a concentration of 100 µg/mL, derivatives 2a , 2d , and 2f were found to be more effective than the reference anti-inflammatory drug, ibuprofen, in this assay. mdpi.com The structure-activity relationship analysis revealed that a 2-pyridyl substituent was crucial for the antiproliferative effect, and the presence of a double bond in the cyclohexene ring enhanced this activity. mdpi.com

Other research has focused on different cyclohexane-containing scaffolds. For example, novel amidines synthesized from cyclohexanone (B45756) were shown to have potent antiproliferative activity against several cancer cell lines, with some compounds exhibiting efficacy comparable to the established anticancer drug doxorubicin. frontiersin.org Additionally, cyclohexa-2,5-diene-1,4-dione-based compounds have been designed and evaluated as cytotoxic agents, with some derivatives showing prominent activity against various human tumor cell lines. nih.govnih.gov These studies underscore the potential of the cyclohexane ring as a core element in the design of new antiproliferative agents.

The mechanisms through which a compound exerts its antitumor effects are critical to its development as a therapeutic agent. For derivatives of this compound, specific research into their mechanisms of antitumor action is not well-documented in the available literature.

However, studies on other classes of compounds provide a framework for potential mechanisms that could be explored for these derivatives. For example, some amino acid hydroxyurea (B1673989) derivatives have been found to induce cell cycle perturbations and apoptosis in colon cancer cells, potentially through the inhibition of zinc-dependent histone deacetylases (HDACs). nih.gov Other natural products with antitumor properties, such as Alantolactone, are known to exert their effects by generating free radicals and inhibiting key signaling pathways involved in cancer progression. nih.gov Furthermore, some quinone-based compounds, which can share structural similarities with oxidized cyclohexane derivatives, are known to induce apoptosis mediated by caspase activation and the cleavage of poly-(ADP-ribose)-polymerase (PARP). nih.gov

These examples highlight a range of potential antitumor mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes or signaling pathways. Future research would be necessary to determine if derivatives of this compound operate through any of these or other novel mechanisms.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is fundamental to understanding the molecular structure and functional groups present in 1-Aminocyclohexane-1,4-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, ¹H and ¹³C NMR spectra would reveal the specific arrangement of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclohexane (B81311) ring and the amine group. The chemical shifts and coupling patterns of the methylene (B1212753) protons (on carbons 2, 3, 5, and 6) would provide insight into the chair conformation of the cyclohexane ring and the relative orientation (cis or trans) of the substituents. Protons adjacent to the electron-withdrawing carboxylic acid and amine groups would appear at a lower field.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the two carboxylic acid carbons, the quaternary carbon bonded to the amine group (C1), the methine carbon (C4), and the four methylene carbons of the ring. The chemical shifts would confirm the presence of these different carbon types.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from similar compounds like cis- and trans-4-aminocyclohexanecarboxylic acid. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 175 - 185 |

| Quaternary Carbon (C1) | - | 55 - 65 |

| Methine Proton (H4) | 2.0 - 2.5 (m) | - |

| Methine Carbon (C4) | - | 40 - 50 |

| Methylene Protons (-CH₂-) | 1.2 - 2.2 (m) | - |

| Methylene Carbons (-CH₂-) | - | 25 - 35 |

| Amine Protons (-NH₂) | 1.5 - 3.0 (broad s) | - |

Note: Predicted values are estimates. Actual values depend on solvent and stereochemistry. 's' denotes singlet, 'm' denotes multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would feature characteristic absorption bands corresponding to its primary amine, carboxylic acid, and alkane moieties. ucla.edulibretexts.orgopenstax.org

Key expected absorptions include:

A very broad O-H stretch from the carboxylic acid's hydrogen-bonded hydroxyl group, typically in the range of 3000-2500 cm⁻¹.

An N-H stretching band from the primary amine group, appearing around 3500-3300 cm⁻¹. Primary amines typically show two bands in this region. libretexts.org

A strong C=O stretch from the carbonyl group of the carboxylic acids, usually found between 1780-1710 cm⁻¹. ucla.edu

C-H stretching absorptions from the cyclohexane ring's alkane bonds, located in the 2950-2850 cm⁻¹ region. openstax.orgpressbooks.pub

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 3000 - 2500 | Broad, Strong |

| N-H (Amine) | 3500 - 3300 | Medium |

| C-H (Alkane) | 2950 - 2850 | Medium to Strong |

| C=O (Carboxylic Acid) | 1780 - 1710 | Strong |

Source: General IR absorption data. ucla.eduopenstax.org

Circular Dichroism (CD) spectroscopy is a crucial technique for analyzing the secondary structure of chiral molecules, particularly peptides and proteins. nih.govlibretexts.org It measures the differential absorption of left and right-circularly polarized light. americanpeptidesociety.org While this compound itself is a small molecule, its incorporation into a peptide chain would significantly influence the peptide's secondary structure.

If used as a building block in peptidomimetics, CD spectroscopy would be employed to determine whether the resulting peptide adopts conformations such as α-helices, β-sheets, or random coils. nih.govnih.gov The rigid cyclohexane backbone of the amino acid would act as a conformational constraint, potentially inducing specific folding patterns. nih.gov For example, studies on peptides containing other cyclic amino acids have used CD to reveal the formation of various helical and random coil conformers. nih.gov

Table 3: Typical Circular Dichroism Signals for Peptide Secondary Structures

| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~193 | ~208 and ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | - | ~195 |

Source: Data adapted from Greenfield, 2006 and Kelly et al. americanpeptidesociety.org

X-ray Crystallography for Precise Molecular Architecture and Absolute Configuration

Analysis of a suitable single crystal would provide unambiguous information on:

The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry of the amino and carboxylic acid groups (i.e., identifying the specific cis/trans isomers).

The absolute configuration of the chiral center at C1.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

For illustrative purposes, crystallographic data for the related compound cis-Cyclohexane-1,4-dicarboxylic acid shows it crystallizes in the triclinic space group P-1. nih.govnih.govresearchgate.net A similar analysis for this compound would yield a comparable set of detailed structural parameters.

Table 4: Example Crystallographic Data for an Analog Compound (cis-Cyclohexane-1,4-dicarboxylic acid)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2912 |

| b (Å) | 6.2611 |

| c (Å) | 13.1851 |

| α (°) | 82.505 |

| β (°) | 80.309 |

| γ (°) | 81.875 |

| Volume (ų) | 423.70 |

Source: Data for cis-Cyclohexane-1,4-dicarboxylic acid. nih.govnih.govresearchgate.net

Mass Spectrometry for Molecular Identification and Metabolite Profiling (e.g., LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

For this compound (molecular formula C₈H₁₃NO₄), high-resolution mass spectrometry would confirm its exact molecular weight of 187.0845 g/mol . nih.gov In LC-MS analysis, the compound would first be separated chromatographically before being ionized (e.g., by electrospray ionization, ESI) and detected. Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion, providing structural information based on the fragmentation pattern. This approach is highly selective and has been successfully applied to the analysis of similar amino acids, such as 1-aminocyclopropane-1-carboxylic acid. nih.govresearchgate.net

Chromatographic Methods for Purification and Enantiomeric Purity Assessment (e.g., HPLC with Chiral Columns)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification of this compound and for the assessment of its purity. sielc.com Since the C1 carbon is a stereocenter, the compound exists as a pair of enantiomers.

Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the primary method for separating these enantiomers. researchgate.netyakhak.org This technique is critical for determining the enantiomeric excess (% ee) of a sample and for isolating enantiomerically pure forms of the compound. tcichemicals.com The choice of the specific chiral column and mobile phase conditions is crucial for achieving successful separation. mst.edunih.gov The separation relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase.

Computational Chemistry and Rational Drug Design Approaches

Computational chemistry and rational drug design have become indispensable tools in modern medicinal chemistry, enabling the exploration of molecular properties and interactions to guide the discovery and optimization of new therapeutic agents. For 1-aminocyclohexane-1,4-dicarboxylic acid and its analogues, these computational methods provide deep insights into their structural and electronic characteristics, potential biological activities, and interactions with target proteins.

Emerging Research Frontiers and Translational Opportunities

Applications in Novel Biomaterials and Polymer Development

The structure of 1-aminocyclohexane-1,4-dicarboxylic acid, containing both an amine and two carboxylic acid functional groups, makes it an ideal monomer for the synthesis of specialty polyamides. Polyamides are a class of polymers formed through the condensation reaction between a dicarboxylic acid and a diamine. nih.govmdpi.com Because this compound contains both necessary functional groups within one molecule, it has the potential to undergo self-condensation or to be copolymerized with other monomers to create novel polymers with unique properties.

The incorporation of the rigid cyclohexane (B81311) ring into the polymer backbone is expected to confer enhanced thermal stability and mechanical strength. Research on the related compound, 1-aminocyclohexane-1-carboxylic acid (Ac₆c), has shown that the cyclohexane ring can stabilize specific secondary structures, such as β-turns and helices, in peptides and nanostructures. nih.gov This ability to enforce conformational restraint is highly valuable. By introducing this compound into a polymer chain, materials scientists could design novel polyamides with highly regular, folded architectures, leading to materials with predictable and tunable properties for applications in synthetic fibers, engineering plastics, or advanced biomaterials. nih.gov

| Monomer Type | Polymer Class | Potential Properties Conferred by Cyclohexane Ring |

| Amino-dicarboxylic acid | Polyamide | Increased rigidity, thermal stability, defined secondary structures |

| Co-monomer with diols | Polyester-amide | Tunable flexibility and degradation rates |

Integration into Targeted Drug Delivery Systems and Prodrug Strategies

A prodrug is an inactive or poorly active derivative of a drug molecule that is converted into its active form within the body. unirioja.es This strategy is often used to improve a drug's pharmacological properties. unirioja.esresearchgate.net The development of targeted drug delivery systems, which selectively deliver cytotoxic agents to cancer cells, often relies on bifunctional linkers that connect a targeting moiety (like an antibody) to a drug payload. nih.govunimi.it

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules used as tools to study and manipulate biological pathways. The design of such probes often requires a central scaffold that can be functionalized with various groups, such as a reactive group to bind to a target protein, a fluorescent tag for visualization, and other moieties to modulate properties like cell permeability.

This compound presents an attractive scaffold for creating novel chemical probes. Its trifunctional nature allows for the orthogonal attachment of different chemical reporters and reactive groups. For instance, the amine group could be modified with a fluorophore, one carboxyl group could be converted into a reactive electrophile to covalently label an enzyme's active site, and the second carboxyl group could be altered to fine-tune the probe's solubility. The constrained cyclohexane ring would ensure that these appended functionalities are held in a defined spatial orientation, which can be critical for specific interactions with a biological target. This approach could be used to develop probes for enzymes that recognize amino acids or dicarboxylic acids, allowing researchers to investigate their roles in health and disease.

High-Throughput Screening and Combinatorial Chemistry Approaches

Combinatorial chemistry enables the rapid synthesis of large numbers of different but structurally related molecules, known as a library. purdue.edu These libraries are then tested for biological activity in high-throughput screening assays to identify new drug leads. The success of this approach often depends on the design of the core scaffolds used to build the library.

Scaffolds with well-defined three-dimensional shapes are particularly valuable because they can reduce the conformational flexibility of the resulting library members, increasing the likelihood of finding a potent binder for a biological target. acs.org this compound is an excellent candidate for inclusion in such libraries. Its rigid cyclohexane framework and multiple functionalization points allow for the creation of diverse and structurally complex molecules from a single, common core. mdpi.compurdue.edu By systematically varying the substituents attached to the amine and two carboxyl groups, chemists can generate a library of compounds that explore a wide chemical space while maintaining the constrained cyclohexane core, making it a powerful tool for discovering novel bioactive compounds. acs.org

Therapeutic Potential of Specific Stereoisomers and Conformationally Constrained Analogues

Many complex organic molecules can exist as stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. These differences can lead to vastly different biological activities. This compound exists as two primary stereoisomers: cis (where the C1-amino and C4-carboxyl groups are on the same side of the ring) and trans (where they are on opposite sides).

The distinct spatial orientation of the functional groups in the cis and trans isomers means they will interact differently with the chiral environments of biological targets like enzymes and receptors. It is highly probable that one isomer will be significantly more active or selective for a given target than the other. Therefore, the separate synthesis and biological evaluation of each stereoisomer is a critical step in exploring the therapeutic potential of this compound. Furthermore, the development of conformationally constrained analogues, where the cyclohexane ring may be part of a larger, more rigid bicyclic or spirocyclic system, could lead to even more potent and selective compounds by further restricting the molecule's shape to better fit a target's binding site. acs.orgnih.gov

| Isomer / Analogue | Key Structural Feature | Predicted Biological Implication |

| cis-isomer | Functional groups on the same face of the ring | May chelate metal ions or bind to compact binding sites |

| trans-isomer | Functional groups on opposite faces, extended conformation | May bridge distant binding pockets in a receptor |

| Conformationally Constrained Analogue | Fused or bridged ring systems | Highly restricted conformation, potential for increased potency and selectivity |

Advanced Bioimaging Applications (e.g., PET imaging with fluorinated derivatives)

Positron Emission Tomography (PET) is a powerful medical imaging technique that uses radiotracers to visualize and measure metabolic processes in the body. nih.gov Radiolabeled amino acids are particularly useful for cancer imaging because many tumors exhibit increased amino acid transport to fuel their rapid growth. nih.govresearchgate.net

One of the most successful classes of non-natural amino acids for PET imaging is based on cyclic scaffolds. For example, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC, or fluciclovine) is an FDA-approved PET agent for imaging recurrent prostate cancer. nih.gov Following this successful precedent, there is significant interest in developing new cyclic amino acid-based tracers with improved imaging properties.

Fluorinated derivatives of this compound are logical and promising candidates for the next generation of PET imaging agents. nih.govd-nb.info By labeling the molecule with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), it could potentially be used to image tumors that have high levels of amino acid transporters. rsc.orgresearchgate.net The dicarboxylic acid feature might also confer novel targeting properties, possibly interacting with different transporters than existing agents. The development of an ¹⁸F-labeled version of this compound could provide a new tool for oncologists to detect tumors, monitor response to therapy, and better understand tumor metabolism. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-Aminocyclohexane-1,4-dicarboxylic acid, and how do reaction conditions influence isomer formation?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of aromatic precursors (e.g., aminoterephthalic acid derivatives) or selective functionalization of cyclohexane-1,4-dicarboxylic acid. For isomer control (cis/trans), reaction conditions such as temperature, solvent polarity, and catalyst type (e.g., Pd/C or PtO₂ for hydrogenation) are critical. Post-synthetic purification via recrystallization or chromatography can isolate specific isomers. Structural confirmation requires NMR and X-ray crystallography .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to characterize the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign proton environments (e.g., amino protons at δ 1.5–2.5 ppm, cyclohexane backbone protons at δ 1.2–2.0 ppm) and carboxylate carbons (δ 170–180 ppm). Use DEPT-135 to distinguish CH₂/CH groups .

- FT-IR : Confirm carboxylate (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functionalities. Compare with databases for isomer differentiation .

Q. What experimental protocols ensure accurate quantification of purity in this compound samples?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 210–220 nm for carboxylates). Calibrate against certified reference standards. Validate purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to assess thermal stability .

Advanced Research Questions

Q. What strategies mitigate challenges in incorporating this compound into metal-organic frameworks (MOFs) for enhanced conductivity?

- Methodological Answer : The amino group can act as a secondary coordination site. Optimize solvothermal synthesis (e.g., 120°C, DMF/water solvent) to promote coordination with transition metals (e.g., Fe²⁺, Co²⁺). Use XANES/EXAFS to confirm metal-node geometry. Electrical conductivity can be measured via four-probe methods, with enhancements attributed to redox-active metal centers .

Q. How does the amino group in this compound influence its metabolic stability compared to non-aminated dicarboxylic acids?

- Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocytes to measure metabolic half-life. Compare with analogs like trans-2-butene-1,4-dicarboxylic acid ( ). Use LC-MS to track degradation products. The amino group may reduce β-oxidation rates due to steric hindrance or altered enzyme binding .

Q. What computational approaches predict the acid dissociation constants (pKa) of this compound in aqueous solutions?

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the role of this compound in microbial metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.